methyl (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroisoquinoline and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as flow microreactors to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like ammonia or primary amines are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives with modified functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
Methyl (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-3-hydroxybutyrate: Another ester with similar structural features but different biological activities.
Trifluoromethyl group derivatives: Compounds with similar functional groups but distinct chemical properties.
Uniqueness
Methyl (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific isoquinoline structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10/h2-4,10,12-13H,5-6H2,1H3/t10-/m1/s1 |
InChI Key |
JHAHRGPSCUPBIB-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)O |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.